6-Methyl-2,3-dihydro-1H-inden-1-amine
Overview
Description
6-Methyl-2,3-dihydro-1H-inden-1-amine is an organic compound belonging to the class of amines It features a fused bicyclic structure consisting of an indane backbone with a methyl group at the 6-position and an amine group at the 1-position
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that 6-Methyl-2,3-dihydro-1H-inden-1-amine may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways.
Pharmacokinetics
The compound is a liquid at room temperature , which may influence its absorption and distribution in the body.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular levels.
Action Environment
It’s worth noting that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental variations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Cyclization: Substituted 4-nitro-3-phenylbutanoic acid is cyclized to form nitromethylindanone.
Reduction and Dehydration: The nitromethylindanone is reduced to an alcohol and then dehydrated to yield nitromethylindene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted amines and amides.
Scientific Research Applications
6-Methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: It is utilized in the production of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-2,3-dihydro-1H-inden-1-one
- 5-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
- 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
Uniqueness
6-Methyl-2,3-dihydro-1H-inden-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and amine groups confer specific reactivity and potential therapeutic applications that differentiate it from other similar compounds .
Properties
IUPAC Name |
6-methyl-2,3-dihydro-1H-inden-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6,10H,4-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQGLSSKBZCURE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2N)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627987 | |
Record name | 6-Methyl-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361389-84-6 | |
Record name | 6-Methyl-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-2,3-dihydro-1H-inden-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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